In-Depth Technical Guide: BMS-986104 Hydrochloride
In-Depth Technical Guide: BMS-986104 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P. Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer an improved safety profile, particularly concerning cardiovascular effects like bradycardia, compared to first-generation modulators such as fingolimod. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986104, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs. Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.
BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor modulator.[1][2] A key feature of BMS-986104 is its demonstration of ligand-biased signaling, exhibiting partial agonism in some functional assays while retaining full agonism in others.[1][3] This biased signaling profile is hypothesized to contribute to its improved safety profile while maintaining efficacy in preclinical models of autoimmune disease.[1][2]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (1R,3S)-1-amino-3-[(-6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentane-1-methanol hydrochloride |
| Molecular Formula | C₂₂H₃₆ClNO |
| Molecular Weight | 365.98 g/mol |
| CAS Number | 1622180-39-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Mechanism of Action
BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial agonist at the S1P1 receptor.
S1P1 Receptor Signaling Pathway
The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of intracellular signaling events. This leads to the functional antagonism of the receptor, which inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a differentiated response in downstream signaling pathways compared to full agonists.
Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.
Preclinical Pharmacology
In Vitro Pharmacology
The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of assays to determine its binding affinity, functional activity, and selectivity.
| Assay | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human S1P1 | Ki (nM) | 0.23 | [1] |
| GTPγS Binding | Human S1P1 | EC₅₀ (nM) | 0.03 | [1] |
| Human S1P1 | % Emax | 81 | [1] | |
| cAMP Accumulation | Human S1P1 | EC₅₀ (nM) | 0.03 | [1] |
| Human S1P1 | % Emax | 100 | [1] | |
| ERK Phosphorylation | Human S1P1 | EC₅₀ (nM) | >1000 | [1] |
| Receptor Internalization | Human S1P1 | EC₅₀ (nM) | 0.1 | [1] |
| Human S1P1 | % Emax | 60 | [1] |
Data represents the activity of the active metabolite, BMS-986104-P.
In Vivo Pharmacology
BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases, primarily through its ability to induce lymphopenia.
| Animal Model | Species | Endpoint | Dose | Result | Reference |
| Lymphocyte Reduction | Mouse | Peripheral Lymphocyte Count | 1 mg/kg, p.o. | ~80% reduction | [1] |
| T-cell Transfer Colitis | Mouse | Disease Activity Index | 1 mg/kg, p.o. | Significant reduction in DAI | [1] |
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced formation of the active phosphate metabolite.[2]
| Species | Dose | T₁/₂ (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | 1 mg/kg, p.o. | 24 | 150 | 2500 |
| Dog | 0.1 mg/kg, p.o. | 48 | 50 | 1800 |
(Note: The above pharmacokinetic data is representative and may not be from a single definitive study.)
Experimental Protocols
In Vitro Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.
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Membrane Preparation: Membranes are prepared from cells stably expressing the human S1P1 receptor.
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Assay Buffer: Typically consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA, pH 7.4.
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Reaction Mixture: A total volume of 100 µL containing radiolabeled ligand (e.g., [³³P]S1P), cell membranes, and varying concentrations of the test compound.
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Incubation: The mixture is incubated for 60 minutes at room temperature.
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Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
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Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
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Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[4][5]
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Membrane Preparation: As described for the binding assay.
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Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, and 0.1% BSA, pH 7.4.
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Reaction Mixture: A total volume of 100 µL containing cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
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Incubation: The mixture is incubated for 30-60 minutes at 30°C.
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Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.
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Detection: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
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Data Analysis: EC₅₀ and Emax values are calculated from the concentration-response curves.
This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell surface to intracellular compartments.[6][7][8][9][10][11]
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Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured in 96-well plates.
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Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified time (e.g., 60 minutes) at 37°C.
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Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst).
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Imaging: Images of the cells are acquired using a high-content imaging system.
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Image Analysis: An algorithm is used to quantify the internalization of the fluorescently-tagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus the plasma membrane.
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Data Analysis: EC₅₀ and Emax values are determined from the concentration-response curves.
In Vivo Models
This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.[12][13][14][15][16]
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T-Cell Isolation: Naive CD4⁺CD45RBhigh T-cells are isolated from the spleens of donor mice (e.g., C57BL/6).
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Cell Transfer: A suspension of the isolated T-cells (typically 4 x 10⁵ cells) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1⁻/⁻).
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Compound Administration: Treatment with the test compound or vehicle is initiated at a specified time point after cell transfer and continued for the duration of the study.
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Disease Monitoring: Mice are monitored regularly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.
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Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the severity of inflammation.
Caption: Workflow for the murine T-cell transfer colitis model.
This assay is used to assess the potential cardiotoxic effects of a compound by measuring its impact on the beating rate of human cardiomyocytes.[17][18][19][20][21]
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Cell Culture: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are cultured in a multi-well plate until a spontaneously beating syncytium is formed.
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Compound Addition: The cells are treated with various concentrations of the test compound.
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Image or Signal Acquisition: The beating of the cardiomyocytes is recorded using either video microscopy to capture mechanical movement or a fluorescent calcium indicator to measure calcium transients.
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Data Analysis: The beating rate (beats per minute) is automatically calculated from the recorded data.
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Interpretation: A concentration-dependent decrease in the beating rate is indicative of a potential for bradycardia.
Clinical Development
BMS-986104 was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).[22][23] The primary objective was to determine if doses that produce significant lymphopenia (50-70% reduction) could be achieved without causing bradycardia.[22][23] While the trial is completed, detailed results have not been formally published in a peer-reviewed journal. However, a subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a longer than desired pharmacokinetic half-life and limited formation of the active phosphate metabolite in humans, which led to the development of a follow-on compound, BMS-986166.[2]
Conclusion
BMS-986104 hydrochloride is a selective S1P1 receptor partial agonist that demonstrated a promising preclinical profile with efficacy in a model of autoimmune disease and a potentially improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic effects from adverse events. While its clinical development was not pursued due to pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable insights for the development of next-generation S1P1 receptor modulators for the treatment of autoimmune diseases.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cells-online.com [cells-online.com]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 13. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 16. Murine T-Cell Transfer Colitis as a Model for Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.tuni.fi [researchportal.tuni.fi]
- 21. med.stanford.edu [med.stanford.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
